Cas no 1419747-72-0 (5-Bromo-2-(cyclobutylmethoxy)benzonitrile)

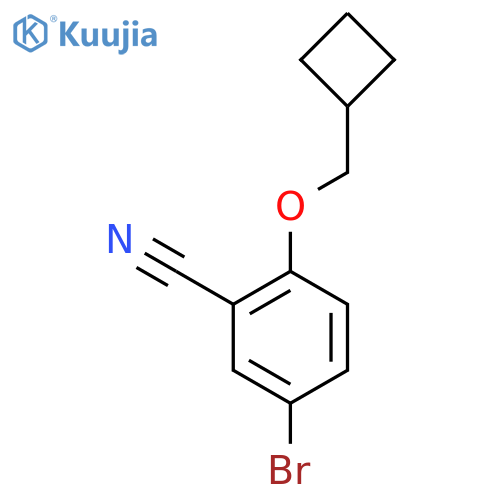

1419747-72-0 structure

商品名:5-Bromo-2-(cyclobutylmethoxy)benzonitrile

CAS番号:1419747-72-0

MF:C12H12BrNO

メガワット:266.13378238678

CID:2124769

5-Bromo-2-(cyclobutylmethoxy)benzonitrile 化学的及び物理的性質

名前と識別子

-

- 5-bromo-2-(cyclobutylmethoxy)benzonitrile

- FSQWQTPXOXDPHJ-UHFFFAOYSA-N

- 5-bromo-2-cyclobutylmethoxybenzonitrile

- Benzonitrile, 5-bromo-2-(cyclobutylmethoxy)-

- 5-Bromo-2-(cyclobutylmethoxy)benzonitrile

-

- インチ: 1S/C12H12BrNO/c13-11-4-5-12(10(6-11)7-14)15-8-9-2-1-3-9/h4-6,9H,1-3,8H2

- InChIKey: FSQWQTPXOXDPHJ-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=C(C#N)C=1)OCC1CCC1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 256

- トポロジー分子極性表面積: 33

5-Bromo-2-(cyclobutylmethoxy)benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Crysdot LLC | CD12144659-1g |

5-Bromo-2-(cyclobutylmethoxy)benzonitrile |

1419747-72-0 | 95+% | 1g |

$673 | 2024-07-23 | |

| Chemenu | CM321572-1g |

5-Bromo-2-(cyclobutylmethoxy)benzonitrile |

1419747-72-0 | 95% | 1g |

$636 | 2021-06-15 | |

| Alichem | A019100569-1g |

5-Bromo-2-(cyclobutylmethoxy)benzonitrile |

1419747-72-0 | 95% | 1g |

737.48 USD | 2021-06-17 | |

| Chemenu | CM321572-1g |

5-Bromo-2-(cyclobutylmethoxy)benzonitrile |

1419747-72-0 | 95% | 1g |

$636 | 2023-01-19 |

5-Bromo-2-(cyclobutylmethoxy)benzonitrile 関連文献

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

1419747-72-0 (5-Bromo-2-(cyclobutylmethoxy)benzonitrile) 関連製品

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量